molecular formula C11HF23O3S B3330831 Perfluoroundecanesulfonic acid CAS No. 749786-16-1

Perfluoroundecanesulfonic acid

Cat. No.: B3330831
CAS No.: 749786-16-1
M. Wt: 650.15 g/mol
InChI Key: UKHUPOMCGUFNAP-UHFFFAOYSA-N
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Description

Perfluoroundecanesulfonic acid is a highly fluorinated compound belonging to the family of perfluoroalkyl substances. These compounds are known for their unique physicochemical properties, including high thermal and chemical stability, as well as their hydrophobic and lipophobic nature. This compound is used in various industrial applications due to its ability to repel water and oil, making it a valuable component in products such as firefighting foams, stain repellents, and non-stick coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoroundecanesulfonic acid typically involves the electrochemical fluorination of a suitable precursor. This process includes the following steps:

    Electrochemical Fluorination: A hydrocarbon precursor is subjected to electrochemical fluorination in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in a perfluorinated compound.

    Sulfonation: The perfluorinated compound is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced electrochemical cells and reactors enhances the efficiency of the fluorination and sulfonation processes.

Chemical Reactions Analysis

Types of Reactions

Perfluoroundecanesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters and other derivatives.

    Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the sulfonic acid group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize the sulfonic acid group.

    Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the sulfonic acid group under controlled conditions.

Major Products

    Sulfonate Esters: Formed through substitution reactions with alcohols.

    Sulfonamides: Produced by reacting with amines.

    Sulfonic Acid Derivatives: Various derivatives can be synthesized depending on the reagents and reaction conditions used.

Scientific Research Applications

Perfluoroundecanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a polymerization initiator and catalyst in the synthesis of polysulfones and polyethersulfones.

    Biology: Employed in studies related to its environmental impact and persistence, as well as its detection and quantification in biological samples.

    Medicine: Investigated for its potential effects on human health, including its bioaccumulation and toxicity.

    Industry: Utilized in surface modifications, membrane technology, and analytical chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of perfluoroundecanesulfonic acid involves its interaction with various molecular targets and pathways:

    Hydrophobic Interactions: The perfluorinated carbon chain interacts with hydrophobic surfaces, leading to its use in surface modifications and coatings.

    Catalytic Activity: Acts as a catalyst in polymerization reactions by initiating cationic polymerization processes.

    Environmental Impact: Its persistence in the environment and potential bioaccumulation in living organisms are areas of active research.

Comparison with Similar Compounds

Perfluoroundecanesulfonic acid can be compared with other perfluoroalkyl substances, such as:

    Perfluorooctanoic Acid: Known for its use in non-stick coatings and its environmental persistence.

    Perfluorooctanesulfonic Acid: Widely studied for its bioaccumulation potential and toxicity.

    Perfluorohexanesulfonic Acid: Used as a replacement for perfluorooctanesulfonic acid in various applications.

Uniqueness

This compound is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain perfluoroalkyl substances. Its high thermal and chemical stability, combined with its hydrophobic and lipophobic nature, make it a valuable compound in various industrial and research applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosafluoroundecane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHUPOMCGUFNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F23SO3H, C11HF23O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904573
Record name Perfluoroundecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749786-16-1
Record name Perfluoroundecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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